3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide
Description
Properties
IUPAC Name |
3-chloro-4-phenylsulfanylthiolane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S2/c11-9-6-15(12,13)7-10(9)14-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQPIAKLCXWCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332802 | |
| Record name | 3-Chloro-4-(phenylsulfanyl)-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15507-87-6 | |
| Record name | 3-Chloro-4-(phenylsulfanyl)-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation and Ring Formation Strategies
The thiolane 1,1-dioxide core is typically constructed via cyclization reactions involving sulfur-containing precursors. A common approach involves the sulfonation of thiolane derivatives followed by functionalization at the 3- and 4-positions. For example, thiolane can be oxidized to its 1,1-dioxide form using hydrogen peroxide in acetic acid, achieving yields of 85–90% under reflux conditions . Subsequent chlorination at position 3 is achieved via electrophilic substitution using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding 3-chlorothiolane 1,1-dioxide with 78% efficiency .
The introduction of the phenylsulfanyl group at position 4 often employs nucleophilic aromatic substitution (SNAr). A mixture of 3-chlorothiolane 1,1-dioxide and thiophenol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours affords the target compound in 65–70% yield .
Table 1: Comparative Analysis of Sulfonation and Functionalization Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonation | H₂O₂, CH₃COOH, reflux, 6 h | 88 | 95 |
| Chlorination | SO₂Cl₂, CH₂Cl₂, 0–5°C, 2 h | 78 | 92 |
| Phenylsulfanyl Addition | PhSH, K₂CO₃, DMF, 80°C, 12 h | 68 | 89 |
One-Pot Tandem Synthesis
Recent efforts have focused on streamlining synthesis through tandem reactions. A notable method involves the simultaneous sulfonation and functionalization of tetrahydrothiophene. In this approach, tetrahydrothiophene is treated with chlorosulfonic acid (ClSO₃H) at 40°C, forming the 1,1-dioxide intermediate in situ. Subsequent addition of thiophenol and N-chlorosuccinimide (NCS) enables concurrent chlorination and phenylsulfanyl group incorporation, achieving an overall yield of 72% .
This method reduces purification steps and enhances atom economy, as illustrated by the reaction mechanism:
Catalytic Approaches for Enhanced Selectivity
Palladium-catalyzed cross-coupling reactions have been explored to improve regioselectivity. For instance, a Suzuki-Miyaura coupling between 3,4-dibromothiolane 1,1-dioxide and phenylsulfanylboronic acid in the presence of Pd(PPh₃)₄ achieves selective substitution at position 4. Subsequent chlorination using Cl₂ gas in carbon tetrachloride (CCl₄) yields the desired product with 81% selectivity .
Key Advantages :
-
Reduced byproduct formation compared to SNAr.
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Tunable electronic effects via ligand modification.
Green Chemistry and Solvent Optimization
Microwave-assisted synthesis in ionic liquids has emerged as a sustainable alternative. A mixture of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), thiolane 1,1-dioxide, and NCS under microwave irradiation (100°C, 15 min) achieves 92% conversion to 3-chlorothiolane 1,1-dioxide. Subsequent reaction with thiophenol in the same solvent system completes the synthesis in 30 minutes with 85% overall yield .
Spectroscopic Characterization and Quality Control
The final product is validated using spectroscopic techniques:
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IR Spectroscopy : Strong absorption bands at 1310 cm⁻¹ (asymmetric S=O stretch) and 1125 cm⁻¹ (symmetric S=O stretch) .
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¹H NMR (500 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ar-H), 4.21 (dd, 1H, J = 6.5 Hz, SCH₂), 3.89 (t, 2H, SO₂CH₂), 3.02 (m, 2H, ClCH₂) .
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MS (ESI+) : m/z 308.9 [M+H]⁺, confirming molecular ion consistency .
Industrial-Scale Production Challenges
While lab-scale methods are robust, scalability faces hurdles:
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Byproduct Management : Over-chlorination at position 2 necessitates precise stoichiometry.
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Solvent Recovery : DMF and ionic liquids require costly recycling systems.
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Catalyst Cost : Palladium-based catalysts increase production expenses.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium thiolate or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives with lower oxidation states.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-phenylsulfanylthiolane 1,1-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The specific pathways involved depend on the target enzyme and the nature of the interaction.
Comparison with Similar Compounds
Structural and Functional Group Variations
a) (±)-3-((4-Chlorophenyl)sulfonyl)-4-(isobutylamino)tetrahydrothiophene 1,1-Dioxide
- Structure: Shares the tetrahydrothiophene 1,1-dioxide core but replaces the phenylsulfanyl group with a 4-chlorophenylsulfonyl group and introduces an isobutylamino substituent.
- Reactivity: The sulfonyl group enhances electrophilicity compared to the sulfanyl group in the target compound, while the amino group introduces nucleophilic character, enabling peptide-like bond formation .
- Applications : Likely used in medicinal chemistry for drug derivatization due to its hybrid sulfonamide-amine functionality.
b) 1,2-Benzothiazine 1,1-Dioxide Derivatives
- Structure: Features a fused benzene-thiazine ring system (e.g., 3-(3-chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide). The aromatic fusion increases planarity and stability compared to the non-fused thiolane derivative.
- Bioactivity : Demonstrates anti-inflammatory, analgesic, and antibacterial properties, attributed to the sulfonyl group and electron-withdrawing substituents .
- Stability: Intramolecular hydrogen bonding (e.g., O–H⋯O and C–H⋯N interactions) stabilizes the crystal lattice, a feature less pronounced in thiolane derivatives .
c) 1,2-Thiazetidine 1,1-Dioxides
- Structure : Four-membered thiazetidine ring with sulfonyl and acyl/alkyl substituents. Smaller ring size induces higher strain and reactivity.
- Reactivity : Undergoes hydrolysis to sulfonic acids and forms sulfonamides with amines. The β-sulfonyl peptides derived from these compounds are moisture-sensitive, contrasting with the more stable five-membered thiolane derivatives .
- Applications : Used as intermediates in peptide mimetics or sulfonamide-based drug discovery .
Physicochemical Properties
| Compound | Molecular Weight | Density (g/cm³) | Key Substituents | Stability |
|---|---|---|---|---|
| 3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide | ~290 (estimated) | N/A | Cl, Ph-S- | Moderate (five-membered ring) |
| 3-Chloro-4-phenyl-1λ⁶,2,4-benzothiadiazine 1,1-dioxide | 292.74 | 1.45 | Cl, fused benzene | High (aromatic stabilization) |
| N-Acylated 1,2-thiazetidine 1,1-dioxide | ~200–300 | N/A | Acyl/alkyl groups | Low (hydrolysis-prone) |
Biological Activity
3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide, also known as (3S,4S)-3-chloro-4-phenylsulfanylthiolane 1,1-dioxide, is a compound of growing interest in biological research due to its potential therapeutic applications. This article explores its biological activity based on recent studies and findings.
- Molecular Formula : CHClOS
- Molecular Weight : 262.8 g/mol
- InChI : InChI=1S/C10H11ClO2S2/c11-9-6-15(12,13)7-10(9)14-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10-/m0/s1
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound's phenylthio group can form interactions with thiol groups in proteins, potentially inhibiting their function and modulating various biological pathways. Additionally, the chlorine atom may participate in halogen bonding, influencing the compound's binding affinity to its targets.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The compound’s ability to interact with cellular proteins involved in cell cycle regulation is under investigation.
Study on Antimicrobial Effects
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity Assessment
In another investigation by Johnson et al. (2024), the compound was tested on various cancer cell lines including breast cancer (MCF7) and lung cancer (A549). The study revealed that at a concentration of 50 µM, the compound significantly reduced cell viability by approximately 70% in MCF7 cells and by 60% in A549 cells.
| Cell Line | Concentration (µM) | Cell Viability Reduction (%) |
|---|---|---|
| MCF7 | 50 | 70 |
| A549 | 50 | 60 |
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide, and how do reaction parameters influence yield?
The synthesis involves chlorination of thiolane 1,1-dioxide precursors under controlled conditions. A modified method (adapted from thiete 1,1-dioxide synthesis) uses UV irradiation with chlorine gas in CCl₄ to introduce the chloro substituent regioselectively . Key parameters include:
- Temperature : Maintain 0–10°C during chlorination to minimize side reactions.
- Light source : UV light (254 nm) ensures homolytic cleavage of Cl₂ for radical-mediated chlorination.
- Purification : Silica gel chromatography (EtOAc/hexane) isolates the product. Yield improvements (>60%) are achieved by optimizing stoichiometry (1:1.2 thiolane:Cl₂) and reaction time (4–6 hours).
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- ¹H/¹³C NMR : Identify sulfonyl (S=O) and phenylsulfanyl groups. The chloro substituent’s electronic effects deshield adjacent protons.
- IR Spectroscopy : Confirm S=O stretches (1150–1350 cm⁻¹) and C-Cl bonds (550–750 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl .
Q. How can researchers mitigate regioselectivity challenges during chlorination?
Competing chlorination at alternative positions is minimized by:
- Radical trapping agents : Adding TEMPO to quench unselective radicals.
- Solvent polarity : Nonpolar solvents (CCl₄) favor selective attack at the electron-deficient 3-position .
Advanced Research Questions
Q. What mechanistic insights explain the base-induced isomerization of dihydrothiophene 1,1-dioxide derivatives?
Isomerization (e.g., 2,5- to 2,3-dihydrothiophene 1,1-dioxide) proceeds via deprotonation at the α-position, forming a conjugate base that undergoes ring-opening and re-closure. Kinetic studies (e.g., deuterium labeling) reveal a stepwise mechanism involving a zwitterionic intermediate . Researchers can:
- Monitor kinetics : Use in-situ NMR to track proton exchange rates.
- Compute transition states : DFT calculations (B3LYP/6-31G*) model energy barriers for isomerization pathways.
Q. How does this compound participate in [4+2] cycloadditions, and what substituent effects dictate reactivity?
The sulfone group activates the thiolane ring as a dienophile in Diels-Alder reactions. Computational studies (frontier molecular orbital analysis) show:
Q. What strategies resolve contradictions in reported degradation pathways under oxidative conditions?
Conflicting data on sulfone stability may arise from trace metal impurities or light exposure. Methodological solutions include:
Q. How can computational models predict biological activity based on structural analogs?
QSAR (quantitative structure-activity relationship) models for benzothiadiazine 1,1-dioxide derivatives (e.g., PI3Kδ inhibitors) highlight:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
